An In-depth Technical Guide to 1-(3-Chloropropanoyl)piperidine-4-carbonitrile: Properties, Synthesis, and Handling
An In-depth Technical Guide to 1-(3-Chloropropanoyl)piperidine-4-carbonitrile: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile, a substituted piperidine derivative of interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, and outline essential safety and handling procedures.
Core Molecular Attributes
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a bifunctional molecule featuring a reactive chloropropanoyl group and a polar carbonitrile moiety attached to a central piperidine scaffold. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Structural and Molecular Data
The structural and molecular properties of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile are summarized in the table below. These values have been calculated based on the constituent parts of the molecule: piperidine-4-carbonitrile and a 3-chloropropanoyl group.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol |
| Exact Mass | 200.07164 g/mol |
| IUPAC Name | 1-(3-chloropropanoyl)piperidine-4-carbonitrile |
Structural Representation
The two-dimensional structure of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile is depicted below.
Figure 1: Chemical structure of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile.
Synthesis Protocol: N-Acylation of Piperidine-4-carbonitrile
The synthesis of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile can be achieved through the N-acylation of piperidine-4-carbonitrile with 3-chloropropionyl chloride. This reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
Materials and Reagents
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-(3-Chloropropanoyl)piperidine-4-carbonitrile.
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Methodology
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve piperidine-4-carbonitrile (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: To the cooled solution, add triethylamine (1.2 equivalents) to act as a scavenger for the HCl byproduct.
-
Acylation: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(3-Chloropropanoyl)piperidine-4-carbonitrile.
Safety and Handling
Both reactants, piperidine-4-carbonitrile and 3-chloropropionyl chloride, require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Piperidine-4-carbonitrile
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][7] Causes skin and eye irritation.[2]
-
Precautions: Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
3-Chloropropionyl chloride
-
Hazards: Flammable liquid and vapor.[8] Harmful if swallowed.[8][9] Causes severe skin burns and eye damage.[8][9] Fatal if inhaled.[8][9] May cause respiratory irritation.[8] Reacts violently with water.[10]
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[8] Wear protective gloves, protective clothing, and eye/face protection.[8][10] Use only in a well-ventilated area.[11] In case of inadequate ventilation, wear respiratory protection.[10]
-
First Aid: In case of inhalation, move the person to fresh air.[10][11] If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[10][12] If swallowed, do NOT induce vomiting.[10][12] Seek immediate medical attention in all cases of exposure.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[8][9]
Conclusion
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a valuable synthetic intermediate with potential applications in drug discovery and development. The synthesis protocol outlined in this guide, based on the N-acylation of piperidine-4-carbonitrile, is a straightforward and efficient method for its preparation. Adherence to strict safety protocols during the handling of the reactants is paramount to ensure a safe and successful synthesis.
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Loba Chemie. 3-CHLOROPROPIONYL CHLORIDE | 625-36-5. [Link]
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